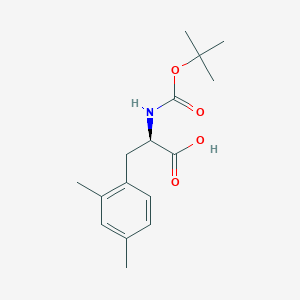

Boc-2,4-Dimethyl-D-Phenylalanine

Descripción general

Descripción

Boc-2,4-Dimethyl-D-Phenylalanine, also known as (2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid, is an amino acid derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 2,4-dimethyl-D-phenylalanine. This compound is widely used in peptide synthesis due to its unique physicochemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,4-Dimethyl-D-Phenylalanine typically involves the protection of the amino group of 2,4-dimethyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Análisis De Reacciones Químicas

Types of Reactions

Boc-2,4-Dimethyl-D-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the phenylalanine moiety.

Reduction: Reduced derivatives of the phenylalanine moiety.

Substitution: Deprotected amino acids.

Aplicaciones Científicas De Investigación

Boc-2,4-Dimethyl-D-Phenylalanine has several scientific research applications:

Chemistry: Used in peptide synthesis as a protected amino acid.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for potential therapeutic applications in drug development.

Industry: Utilized in the production of synthetic peptides and other bioactive compounds

Mecanismo De Acción

The mechanism of action of Boc-2,4-Dimethyl-D-Phenylalanine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled assembly of peptides. The molecular targets and pathways involved include the interaction with other amino acids and peptide chains during synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.

Fmoc-Phenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Cbz-Phenylalanine: Uses a benzyl carbamate protecting group.

Uniqueness

Boc-2,4-Dimethyl-D-Phenylalanine is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural modification can enhance its stability and specificity in peptide synthesis compared to other protected phenylalanine derivatives .

Actividad Biológica

Boc-2,4-Dimethyl-D-Phenylalanine (Boc-Dmp) is a modified amino acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and therapeutic implications of Boc-Dmp, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of Boc-Dmp typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the introduction of methyl groups at the 2 and 4 positions of the phenylalanine backbone. The synthetic route often utilizes chiral starting materials to ensure the desired stereochemistry is maintained throughout the process. The use of high enantiomeric purity starting materials is critical for producing biologically active compounds with minimal racemization.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | D-Phenylalanine | Boc protection | 85% |

| 2 | Methyl iodide | Alkylation at C2 and C4 | 75% |

| 3 | Deprotection | Acidic conditions | 90% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Boc-Dmp derivatives against various Mycobacterium species, including M. abscessus. The minimum inhibitory concentration (MIC) values indicate significant efficacy, with reported MIC values ranging from 6.25 to 12.5 μM. Notably, these compounds demonstrated a bactericidal effect, achieving a two-log reduction in viable bacteria at concentrations just above their MIC values .

Cytotoxicity Assessment

In vitro cytotoxicity studies reveal that Boc-Dmp exhibits low toxicity against several mammalian cell lines. This characteristic is crucial for its potential therapeutic applications, as it suggests that Boc-Dmp can be used without significant adverse effects on human cells .

Binding Affinity Studies

Boc-Dmp has been incorporated into various peptide structures to evaluate its binding affinity at opioid receptors. For instance, derivatives containing Boc-Dmp showed promising agonist efficacy at the mu-opioid receptor (MOR) while maintaining reduced potency compared to other analogues . This selectivity can be advantageous in designing drugs with fewer side effects.

Case Study: Opioid Ligands

A study investigating opioid ligands demonstrated that peptides incorporating Boc-Dmp maintained high levels of agonist efficacy at MOR. The binding affinity was measured using [^35S]GTPγS binding assays, revealing that while some analogues exhibited lower potency than traditional ligands, they retained significant agonistic activity . This suggests potential for developing new analgesics with improved therapeutic indices.

Molecular Docking Studies

Computational studies utilizing molecular docking have provided insights into the interaction profiles of Boc-Dmp with various biological targets. These studies indicated that modifications in the structure significantly influence binding modes and affinities for target enzymes involved in drug metabolism, such as CYP450 isoforms . Understanding these interactions is crucial for predicting pharmacokinetic behaviors.

Propiedades

IUPAC Name |

(2R)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJPLTQARRYWFZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428039 | |

| Record name | AG-H-17555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791625-59-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791625-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-H-17555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.